molecular formula C12H8N4O2 B11739457 4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid

4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid

Cat. No.: B11739457
M. Wt: 240.22 g/mol
InChI Key: GKQHGOPJVRRPSP-UHFFFAOYSA-N
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Description

4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, dicyanoethenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,2-dicyanoethene with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}phenylalanine: A phenylalanine derivative with similar structural features.

    4-(4-Amino-2-aza-3,4-dinitrilobuta-1,3-dienyl)benzoic acid: Another compound with a similar core structure but different functional groups.

Uniqueness

4-{[(2-Amino-1,2-dicyanoeth-1-en-1-yl)imino]methyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

4-[(2-amino-1,2-dicyanoethenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C12H8N4O2/c13-5-10(15)11(6-14)16-7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,15H2,(H,17,18)

InChI Key

GKQHGOPJVRRPSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC(=C(C#N)N)C#N)C(=O)O

Origin of Product

United States

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